tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Chemical Reactions Analysis
tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds such as:
- tert-Butyl (1R,5S,6s)-1,5,6-trifluoro-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share a similar bicyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications The unique combination of substituents in tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[31
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-8-10(9(14)7-15)13(8,4)5/h8-10,15H,6-7H2,1-5H3/t8-,9-,10-/m0/s1 |
InChI Key |
PVEJENBJVXZISA-GUBZILKMSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@@H](N(C2)C(=O)OC(C)(C)C)CO)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
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